
2-(2-Hydroxyethyl)pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethyl)pyrimidin-4-ol is a heterocyclic compound that contains a pyrimidine ring substituted with a hydroxyethyl group at the second position and a hydroxyl group at the fourth position. Pyrimidine derivatives are known for their wide range of biological activities and are found in many natural and synthetic compounds, including nucleic acids and various pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)pyrimidin-4-ol can be achieved through several methods. One common approach involves the reaction of 2-chloroethylamine hydrochloride with 4-hydroxypyrimidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form corresponding alcohol derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 2-(2-oxoethyl)pyrimidin-4-ol.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent used.
Applications De Recherche Scientifique
2-(2-Hydroxyethyl)pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyethyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidin-4-ol: Similar structure but with an amino group at the second position.
2-(2-Hydroxyethyl)pyrimidin-4-one: Similar structure but with a ketone group at the fourth position.
4-Hydroxy-2-methylpyrimidine: Similar structure but with a methyl group at the second position.
Uniqueness
2-(2-Hydroxyethyl)pyrimidin-4-ol is unique due to the presence of both a hydroxyethyl group and a hydroxyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H8N2O2 |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
2-(2-hydroxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8N2O2/c9-4-2-5-7-3-1-6(10)8-5/h1,3,9H,2,4H2,(H,7,8,10) |
Clé InChI |
XRWOCQVBBKLUAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(NC1=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


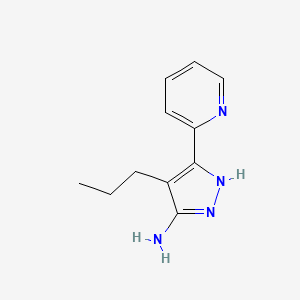
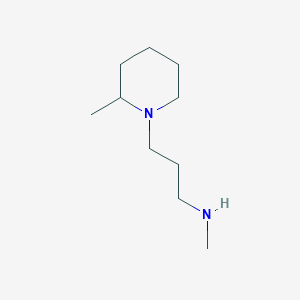

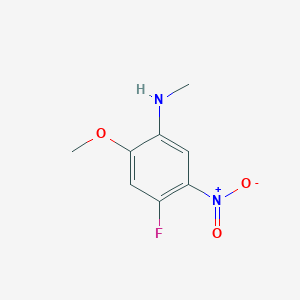
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate](/img/structure/B13496029.png)
![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)
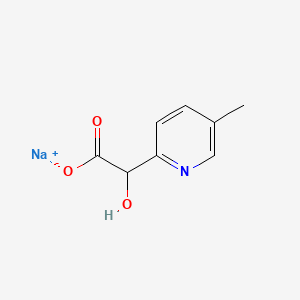
![2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride](/img/structure/B13496058.png)
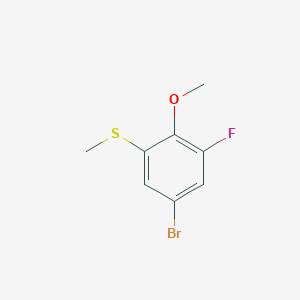
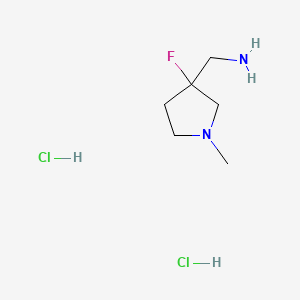
![5-[(3-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496064.png)
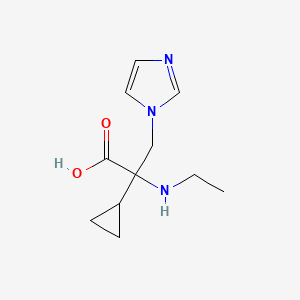
![4-(3-fluorophenyl)-3-methyl-1-[1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carbonyl]-1H-pyrazol-5-amine](/img/structure/B13496080.png)

